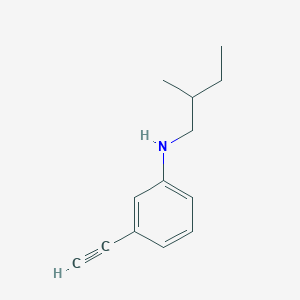

3-ethynyl-N-(2-methylbutyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-ethynyl-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C13H17N/c1-4-11(3)10-14-13-8-6-7-12(5-2)9-13/h2,6-9,11,14H,4,10H2,1,3H3 |

InChI Key |

VRAXAGRUTHDYBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Ethynyl N 2 Methylbutyl Aniline

Reactions Involving the Terminal Alkyne Functional Group

The terminal ethynyl (B1212043) group is a key site of reactivity, participating in a range of addition and coupling reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 3-ethynylaniline (B136080) derivatives is readily employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction provides an efficient pathway to 1,2,3-triazole-containing structures. For instance, 3-ethynyl-N,N-dimethylaniline has been successfully "clicked" to a 1,3,5-azide mesitylene (B46885) core to create 'Tri-Click' (TC) compounds. nih.gov The reaction proceeds by adding the alkyne to a solution containing the triazide, a copper(I) bromide catalyst, and a base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. nih.gov

It has been observed that the degree of substitution on the aniline (B41778) nitrogen can influence the outcome of these reactions. While 3-ethynylaniline and 3-ethynyl-N-methylaniline did not yield the desired tri-click products under certain conditions, the tertiary amine 3-ethynyl-N,N-dimethylaniline proved to be a successful substrate. nih.gov This highlights the importance of substrate design in achieving efficient click reactions.

Hydration, Halogenation, and Hydroamination Reactions

While specific studies on 3-ethynyl-N-(2-methylbutyl)aniline are not detailed in the provided results, the reactivity of the terminal alkyne can be inferred from the general behavior of this functional group.

Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) salts or other transition metals, follows Markovnikov's rule to yield methyl ketones. In the case of 3-ethynyl-N-(2-methylbutyl)aniline, this would result in the formation of 3-(1-oxoethyl)-N-(2-methylbutyl)aniline.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would proceed to give the di- or tetra-halogenated product, depending on the stoichiometry of the halogenating agent.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various metals to produce enamines or imines, which can then be hydrolyzed to ketones or further reduced to amines.

Transition Metal-Catalyzed Functionalizations of the C≡C bond

The carbon-carbon triple bond of 3-ethynylaniline derivatives serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular scaffolds.

One of the most prominent applications is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. For example, unprotected 3-ethynylaniline can be directly coupled with appropriate substrates in the presence of a palladium catalyst. conicet.gov.ar This reaction is instrumental in creating carbon-carbon bonds and extending the molecular framework.

The reactivity of 3-ethynylanilines is not limited to palladium catalysis. Copper complexes are also of significant interest due to their redox properties and ability to act as catalysts in various transformations, including those involving DNA damage. nih.gov

Reactivity of the N-Alkyl Aniline Moiety

The N-alkyl aniline portion of the molecule also possesses distinct reactive sites, namely the nucleophilic nitrogen atom and the activated aromatic ring.

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the N-alkylaniline is nucleophilic and can participate in a variety of bond-forming reactions. acs.orgrsc.org Its reactivity is influenced by both electronic and steric factors.

N-Alkylation and N-Arylation: The nitrogen can undergo further alkylation or arylation. For instance, 3-ethynylaniline can be methylated using methyl iodide in the presence of a base like cesium carbonate in DMF. nih.gov The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is another powerful method for forming C-N bonds. This has been used to couple 3-chloroaniline (B41212) and 3-ethynylaniline with 4-chloropyrroloquinoxalines. conicet.gov.ar

Reaction with Carbonyl Compounds: The aniline nitrogen can react with various carbonyl compounds. For example, N-alkylanilines react with cyanogen (B1215507) bromide in the presence of hydroxylic compounds, where the slow step is the nucleophilic attack of the amine on the cyanogen bromide. organic-chemistry.org

Domino Reactions: N-alkylanilines can participate in copper-catalyzed domino reactions. For example, they react with N-sulfonylaziridines in the presence of an oxidant like tert-butyl hydroperoxide to form functionalized imidazolidines through a sequence of nucleophilic ring-opening, sp³ C-H functionalization, and C-N bond formation. nih.gov

The nucleophilicity of the nitrogen is demonstrated in the following table, which shows the conditions for different reactions involving the aniline nitrogen.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| 3-Ethynylaniline | Methyl iodide | Cesium Carbonate | N-methylated aniline |

| 3-Chloroaniline | 4-Chloropyrroloquinoxaline | Pd(OAc)₂, BINAP, Cs₂CO₃ | N-arylated aniline |

| N-Alkylaniline | Cyanogen bromide | Hydroxylic compounds | N-alkyl-N-arylcyanamide |

| N-Alkylaniline | N-Sulfonylaziridine | Cu(OTf)₂, TBHP | Imidazolidine |

Electrophilic Aromatic Substitution on the Phenyl Ring

The aniline moiety, being an activated aromatic system, is susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. However, the ethynyl group is a deactivating group. The regiochemical outcome of substitution reactions will be determined by the combined directing effects of the N-alkylamino and ethynyl substituents.

While specific examples for 3-ethynyl-N-(2-methylbutyl)aniline are not provided, general principles of electrophilic aromatic substitution on N-alkylanilines can be applied. Reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the strongly activating N-alkylamino group. The presence of the deactivating ethynyl group at the meta position would further favor substitution at the 2-, 4-, and 6-positions.

Visible-light-induced C-H/C-F couplings have been used for the direct and selective fluoroarylation of nucleophilic secondary alkylanilines with polyfluoroarenes. tandfonline.com This method allows for the formation of α-polyfluoroarylanilines. tandfonline.com Additionally, aromatic nucleophilic substitution can occur on phenyl ethers with electron-withdrawing groups, where primary amines displace an alkoxy group to form substituted anilines in high yields.

Oxidative Polymerization and Related Mechanisms

The oxidative polymerization of aniline is a well-studied process that yields polyaniline (PANI), a conductive polymer with significant applications. nih.gov The mechanism is generally understood to proceed through three main stages: initiation, propagation, and termination. researchgate.net The process begins with the oxidation of the aniline monomer to form a radical cation, which is a key reactive intermediate. nih.govresearchgate.net

For a substituted aniline like 3-ethynyl-N-(2-methylbutyl)aniline, several factors would influence polymerization. The N-alkylation is known to affect the properties of the resulting polymer. For instance, the polymerization of N-alkylanilines often results in products with lower molecular weight compared to unsubstituted aniline. nih.gov The electrical conductivity of these polymers is also dependent on the size of the alkyl substituent, with bulkier groups potentially hindering charge transport. nih.gov

The presence of the ethynyl group at the meta-position introduces another reactive site. This group can participate in the polymerization process, potentially leading to cross-linked or branched polymer structures. Research on aniline-ethynyl metalloporphyrins has shown that such compounds can be electropolymerized to form films on electrode surfaces. rsc.org This suggests that the ethynyl group in 3-ethynyl-N-(2-methylbutyl)aniline could allow for polymerization through this functionality, possibly in addition to the traditional oxidative coupling of the aniline ring.

The proposed mechanism for the oxidative polymerization of 3-ethynyl-N-(2-methylbutyl)aniline would likely involve the initial formation of an aniline radical cation. Propagation could then occur via head-to-tail coupling of these radicals, typical for aniline polymerization. nih.gov Concurrently, the ethynyl groups could undergo their own polymerization reactions, such as Glaser coupling or other metal-catalyzed processes, leading to a complex, potentially cross-linked polymer network. The final polymer structure and its properties would be highly dependent on the reaction conditions, such as the choice of oxidant and catalyst.

Table 1: Hypothetical Comparison of Polymer Properties

| Monomer | Polymerization Mechanism | Expected Polymer Structure | Potential Conductivity |

| Aniline | Oxidative Coupling | Linear, para-linked chains nih.gov | High |

| N-methylaniline | Oxidative Coupling | Linear chains, lower MW nih.gov | Moderate nih.gov |

| 3-Ethynyl-N-(2-methylbutyl)aniline | Oxidative Coupling & Alkyne Polymerization | Cross-linked or branched network | Variable, depends on structure |

Cascade and Domino Reactions Incorporating 3-Ethynyl-N-(2-methylbutyl)aniline

The bifunctional nature of 3-ethynyl-N-(2-methylbutyl)aniline, possessing both a nucleophilic aniline nitrogen and a reactive alkyne, makes it an ideal candidate for cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity.

One potential cascade pathway involves an initial reaction at the aniline nitrogen followed by an intramolecular reaction with the ethynyl group. For example, N-alkylation or acylation could be followed by an intramolecular cyclization onto the alkyne, a common strategy for synthesizing heterocyclic compounds.

Furthermore, N-alkylanilines can participate in visible-light-driven annulation reactions with alkenes to form tetrahydroquinolines. nih.gov This proceeds via the formation of an electron donor-acceptor (EDA) complex and subsequent generation of an α-amino alkyl radical. nih.gov A similar process could be envisioned for 3-ethynyl-N-(2-methylbutyl)aniline, where the ethynyl group might remain as a spectator or participate in a subsequent transformation.

Domino reactions involving the dual role of solvents like N,N-dimethylformamide (DMF) have been developed for the synthesis of complex molecules from simpler precursors. nih.gov It is plausible that 3-ethynyl-N-(2-methylbutyl)aniline could be a substrate in such copper-catalyzed domino processes, potentially leading to the formation of selenium-containing heterocycles or other functionalized products in a single step.

Table 2: Potential Cascade Reactions of 3-Ethynyl-N-(2-methylbutyl)aniline

| Reaction Type | Initiating Site | Participating Groups | Potential Product Class |

| Cyclization/Annulation | Aniline Nitrogen | N-H, Ethynyl | Nitrogen Heterocycles |

| Photo-redox Catalysis | Aniline Nitrogen | C-H alpha to Nitrogen, Alkene partner | Substituted Tetrahydroquinolines nih.gov |

| Metal-catalyzed Domino | Aniline and/or Ethynyl | Both | Complex Heterocycles nih.gov |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms for 3-ethynyl-N-(2-methylbutyl)aniline requires examining the characteristic intermediates of its constituent parts. In oxidative reactions, the primary intermediate is the anilinium radical cation, formed by single-electron transfer. nih.govresearchgate.net The stability and subsequent reactivity of this radical are influenced by the substituents on the ring and the nitrogen atom.

In the context of the photo-driven annulation reactions mentioned previously, the key intermediates are an α-amino alkyl radical and a corresponding radical anion from the alkene partner. nih.gov For 3-ethynyl-N-(2-methylbutyl)aniline, the formation of the α-amino radical C6H4(C≡CH)-NH-ĊH(CH3)CH2CH3 would be a crucial step. The subsequent cyclization and oxidation steps would lead to the final tetrahydroquinoline product.

The mechanism of reactions involving the ethynyl group often involves its activation by a transition metal catalyst. For example, in Sonogashira coupling, a palladium catalyst activates the C-H bond of the terminal alkyne. In cyclization reactions, a metal catalyst can coordinate to the alkyne, making it more susceptible to nucleophilic attack by the aniline nitrogen.

Computational chemistry provides a powerful tool for elucidating complex reaction mechanisms that are difficult to study experimentally. rsc.org Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for the oxidative polymerization or cascade reactions of 3-ethynyl-N-(2-methylbutyl)aniline. Such studies could predict the relative energies of intermediates and transition states, providing insight into the most likely reaction mechanisms and predicting the structure of the resulting products. researchgate.net For instance, theoretical calculations could help determine whether polymerization is more likely to proceed through the aniline moiety or the ethynyl group under specific conditions.

Structural Modifications and Derivatization Strategies for 3 Ethynyl N 2 Methylbutyl Aniline

Synthesis of Analogs with Varied N-Alkyl Substituents

The synthesis of 3-ethynyl-N-(2-methylbutyl)aniline itself would typically be achieved through the N-alkylation of 3-ethynylaniline (B136080). General methods for the N-alkylation of anilines are well-established and can be adapted for this purpose. These strategies include reductive amination of aldehydes and ketones or nucleophilic substitution with alkyl halides. organic-chemistry.org For instance, reacting 3-ethynylaniline with 2-methylbutanal under reductive amination conditions or with a 2-methylbutyl halide would yield the target compound.

The synthesis of analogs with diverse N-alkyl substituents can be systematically approached by varying the alkylating agent. A number of catalytic systems, including those based on ruthenium, palladium, and copper, have been developed to facilitate these couplings with high efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org A direct and efficient palladium-catalyzed reductive coupling of nitroarenes with phenols, for example, provides N-cyclohexylaniline derivatives and could be adapted for various alkyl groups. organic-chemistry.org

A robust method for the selective reductive N-alkylation of aromatic amines using functionalized acetals mediated by a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) offers a one-pot procedure at room temperature with high functional group tolerance. nih.gov This approach could be highly effective for synthesizing a library of N-alkyl-3-ethynylaniline analogs.

Impact of Alkyl Chain Length and Branching on Reactivity

The basicity of alkylamines is governed by a combination of the inductive effect, solvation effects, and steric hindrance. ncert.nic.in In N-alkylanilines, increasing the length of the alkyl chain can subtly alter the amine's reactivity. Studies on N-alkylmorpholine derivatives have shown a clear structure-activity relationship where the length of the alkyl chain dictates biological efficacy. chemrxiv.org Similarly, the photophysical properties of certain dye molecules have been tuned by varying the N-alkyl chain length, with longer chains leading to changes in fluorescence emission. rsc.org For 3-ethynyl-N-(2-methylbutyl)aniline analogs, increasing the steric bulk of the N-alkyl group (e.g., from methyl to butyl to hexyl) would be expected to decrease the rate of reactions involving the amine nitrogen, such as acylation or further alkylation, due to increased steric hindrance.

The table below illustrates the expected impact of varying N-alkyl substituents on the properties of 3-ethynylaniline derivatives, based on established chemical principles.

| N-Alkyl Substituent | Expected Steric Hindrance | Expected Basicity (relative to aniline) | Potential Impact on Reactivity |

| Methyl | Low | Increased | High reactivity at N-H and ethynyl (B1212043) group |

| Ethyl | Low-Medium | Increased | Slightly reduced reactivity compared to methyl |

| n-Butyl | Medium | Increased | Moderate reactivity, potential solubility increase in nonpolar solvents |

| tert-Butyl | High | Increased (Inductive) but sterically hindered | Significantly reduced reactivity at the nitrogen center |

| 2-Methylbutyl (Chiral) | Medium-High | Increased | Moderate reactivity with potential for stereoselective reactions |

Incorporation of Chiral N-Alkyl Moieties

The "2-methylbutyl" group in the target compound introduces a chiral center into the molecule. The synthesis of such chiral N-alkylanilines is a significant area of research, as these compounds are valuable building blocks in medicinal chemistry and materials science. acs.org

Established methods for the asymmetric synthesis of chiral amines often rely on the transition metal-catalyzed asymmetric hydrogenation of imines. nih.govacs.org For example, an imine formed between 3-ethynylaniline and 2-methylbutanal could be hydrogenated using a chiral iridium or rhodium catalyst to selectively produce one enantiomer of 3-ethynyl-N-(2-methylbutyl)aniline. The development of catalysts for the asymmetric hydrogenation of N-alkyl ketimines has been challenging due to catalyst deactivation by the highly basic amine product, but successful systems have been reported. nih.govacs.org

Another strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), which has been shown to be highly effective for the preparation of primary chiral amines and can be extended to secondary amines. nih.gov Furthermore, the enantioretentive N-arylation of enantioenriched secondary amines using palladium catalysis represents a state-of-the-art method for producing chiral tertiary anilines. acs.org The synthesis of aniline-derived sulfonimidamides, which are chiral at the sulfur atom, has also been achieved with high enantiospecificity. wur.nl These advanced methods could be applied to generate a diverse range of enantiomerically pure analogs of 3-ethynyl-N-(2-methylbutyl)aniline.

Derivatives with Modified Aromatic Rings

Introduction of Electron-Donating and Electron-Withdrawing Groups

Introducing additional substituents onto the aromatic ring can modulate its electronic properties and reactivity.

Electron-Donating Groups (EDGs): Adding groups like methoxy (B1213986) (-OCH₃) or additional alkyl groups would further increase the electron density of the ring, making it even more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) would decrease the electron density of the ring. afit.edudoubtnut.com This would make electrophilic substitution reactions more difficult and could alter the regioselectivity. An EWG would decrease the basicity of the aniline (B41778) nitrogen by pulling electron density away from it. chemistrysteps.comdoubtnut.com

The following table summarizes the directing effects of common functional groups on an aniline ring.

| Substituent Type | Example Groups | Effect on Ring Reactivity | Directing Influence | Expected Effect on Basicity |

| Activating (EDG) | -NHR, -OH, -OR, -R | Activating | Ortho, Para | Increase |

| Deactivating (EWG) | -NO₂, -CN, -SO₃H, -C(O)R | Deactivating | Meta | Decrease |

| Deactivating (Halogen) | -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Decrease |

To control reactions like halogenation and prevent over-substitution (e.g., tri-bromination), the highly activating amino group can be temporarily converted into an amide via acetylation. The amide is still an ortho, para-director but is less activating, allowing for more controlled, monosubstitution, typically at the para position due to steric hindrance. chemistrysteps.com

Formation of Polycyclic Aromatic Amine Structures

The ethynyl group is a versatile functional handle for constructing fused ring systems. The cyclization of N-(2-alkynyl)anilines is a powerful strategy for synthesizing substituted quinolines, which are important heterocyclic motifs in pharmaceuticals and natural products. nih.govresearchgate.net By analogy, derivatives of 3-ethynyl-N-(2-methylbutyl)aniline could serve as precursors for polycyclic aromatic amines.

An electrophile-induced cyclization represents a key method. The reaction of an N-protected-2-ethynylaniline with an electrophile such as iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) triggers a 6-endo-dig cyclization to furnish 3-halo- or 3-seleno-substituted quinolines in good yields under mild conditions. nih.govnih.gov This strategy could be applied to a suitably protected derivative of 3-ethynyl-N-(2-methylbutyl)aniline to generate novel, functionalized polycyclic structures.

Furthermore, an organometallic coupling followed by an electrophile-induced cyclization has been used to synthesize extended fused-ring systems from ethynyl-substituted precursors, demonstrating the utility of the ethynyl group in building complex polycyclic aromatic compounds. mit.edu

Preparation of Conjugated Systems and Extended Chromophores

The terminal alkyne of 3-ethynyl-N-(2-methylbutyl)aniline is an ideal starting point for the synthesis of conjugated polymers and extended chromophores, which are materials with interesting optical and electronic properties.

Push-pull chromophores, which contain both electron-donating and electron-accepting groups within a conjugated system, can be synthesized via click-type [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions between electron-rich alkynes and electron-deficient alkenes. beilstein-journals.orgbeilstein-journals.org In this context, the N,N-dialkylaniline moiety acts as a potent electron donor. Reacting 3-ethynyl-N-(2-methylbutyl)aniline with powerful acceptors like tetracyanoethylene (B109619) (TCNE) could yield highly colored chromophores with significant charge-transfer character. acs.org

The synthesis of conjugated polymers can be achieved using the ethynyl group as a monomer unit. For example, Stille polymerization or other cross-coupling reactions can be employed to create high-molecular-weight polymers from diethynyl-functionalized precursors. nih.gov The ethynyl group also allows for post-polymerization modification, enabling the creation of materials with diverse electronic properties from a single precursor polymer. nih.gov The synthesis of biosynthetic precursors for fluorescent protein chromophores often involves cyclization of derivatives containing reactive functionalities, a strategy that could be conceptually applied to ethynyl anilines. nih.gov

The table below outlines potential reactions for extending conjugation from the 3-ethynyl-N-(2-methylbutyl)aniline core.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Application |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-substituted alkyne | Extended π-system, chromophore synthesis |

| Stille Coupling | Organostannane, Pd catalyst | Polymer chain | Conjugated polymers |

| [2+2] Cycloaddition-Retroelectrocyclization | Tetracyanoethylene (TCNE) | Push-pull chromophore | Non-linear optics, dyes |

| Electrophilic Cyclization | Iodine, ICl | Fused polycyclic system (e.g., Quinolines) | Heterocyclic synthesis, materials |

Alkynyl-Bridged Structures

The presence of a terminal ethynyl group in 3-ethynyl-N-(2-methylbutyl)aniline makes it an ideal building block for the synthesis of larger conjugated systems through the formation of alkynyl bridges. A primary method to achieve this is the Sonogashira cross-coupling reaction, a robust and widely used palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction allows for the creation of dimeric and oligomeric structures where two or more aniline units are linked by an acetylene-aryl-acetylene bridge.

The general approach involves the coupling of 3-ethynyl-N-(2-methylbutyl)aniline with a dihaloaryl compound in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The choice of the dihaloaryl linker can significantly influence the geometry and electronic properties of the resulting alkynyl-bridged structure.

Table 1: Potential Alkynyl-Bridged Structures via Sonogashira Coupling

| Dihaloaryl Linker | Resulting Bridged Structure | Potential Properties |

|---|---|---|

| 1,4-Diiodobenzene | 1,4-Bis((3-(N-(2-methylbutyl)amino)phenyl)ethynyl)benzene | Extended π-conjugation, potential for fluorescence |

| 1,3-Diiodobenzene | 1,3-Bis((3-(N-(2-methylbutyl)amino)phenyl)ethynyl)benzene | Bent geometry, potential for molecular recognition |

The synthesis of these bridged molecules opens avenues for creating novel organic materials with applications in fields such as organic light-emitting diodes (OLEDs) and molecular wires.

Donor-π-Acceptor Architectures based on 3-Ethynyl-N-(2-methylbutyl)aniline

Donor-π-acceptor (D-π-A) systems are a class of molecules with significant potential in nonlinear optics, photovoltaics, and sensor technology. rsc.orgrsc.org In these architectures, an electron-donating moiety (D) is connected to an electron-accepting moiety (A) through a π-conjugated bridge. The aniline group in 3-ethynyl-N-(2-methylbutyl)aniline serves as an effective electron donor, while the ethynyl group provides a convenient point of attachment for a π-conjugated spacer and an acceptor group. mdpi.com

The synthesis of such D-π-A molecules can be achieved through various cross-coupling reactions, most notably the Sonogashira coupling, where the ethynylaniline derivative is reacted with a halogenated acceptor molecule. mdpi.com The nature of the acceptor group is crucial in determining the electronic properties of the final molecule.

Table 2: Representative Donor-π-Acceptor Architectures

| Acceptor Moiety (A) | Proposed D-π-A Structure | Potential Application |

|---|---|---|

| 2-Bromo-9,10-anthraquinone | 2-((3-(N-(2-methylbutyl)amino)phenyl)ethynyl)anthracene-9,10-dione | Charge-transfer complexes, molecular switches |

| 4-Bromobenzonitrile | 4-((3-(N-(2-methylbutyl)amino)phenyl)ethynyl)benzonitrile | Nonlinear optical materials |

The intramolecular charge transfer from the aniline donor to the acceptor upon photoexcitation is a key feature of these systems, leading to interesting photophysical properties. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the Aniline or Ethynyl Moiety

The aniline and ethynyl groups of 3-ethynyl-N-(2-methylbutyl)aniline are valuable synthons for the construction of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

Synthesis of Quinolines: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov One-pot three-component reactions, such as the Friedländer annulation, provide a direct route to substituted quinolines. scielo.brorganic-chemistry.org In a potential application, 3-ethynyl-N-(2-methylbutyl)aniline could react with an aldehyde and a compound containing an active methylene (B1212753) group, or undergo a Lewis acid-catalyzed reaction with an aldehyde to form a quinoline (B57606) derivative where the N-(2-methylbutyl)amino group is a substituent on the quinoline ring. mdpi.com

Synthesis of Indoles: The indole (B1671886) nucleus is another privileged heterocyclic motif. organic-chemistry.org The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. While 3-ethynyl-N-(2-methylbutyl)aniline does not fit the typical substrate profile for a classic Larock synthesis, modifications of this and other cyclization strategies could potentially be employed. For instance, intramolecular cyclization reactions of appropriately substituted derivatives of 3-ethynylaniline can lead to indole formation. acs.orgrsc.orgthieme-connect.com

[3+2] Cycloaddition Reactions: The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, providing access to a variety of five-membered heterocycles. uchicago.eduorganic-chemistry.org For example, reaction with azides (Huisgen cycloaddition) would yield triazoles, while reaction with nitrile oxides would produce isoxazoles. researchgate.net These "click" reactions are highly efficient and regioselective, allowing for the facile introduction of heterocyclic moieties onto the aniline backbone.

Table 3: Potential Heterocyclic Derivatives

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Friedländer Annulation | α-Methylene ketone | Substituted Quinoline |

| [3+2] Cycloaddition | Benzyl azide | 1-Benzyl-4-(3-(N-(2-methylbutyl)amino)phenyl)-1H-1,2,3-triazole |

These synthetic transformations highlight the potential of 3-ethynyl-N-(2-methylbutyl)aniline as a versatile building block in organic synthesis for the creation of complex and functional molecules.

Spectroscopic and Structural Elucidation in Research on 3 Ethynyl N 2 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environment Analysis and Coupling Patterns

In the ¹H NMR spectrum of 3-ethynyl-N-(2-methylbutyl)aniline, each unique proton or set of equivalent protons will produce a distinct signal, characterized by its chemical shift (δ), multiplicity, and integral value. The predicted signals are based on the distinct electronic environments of the aromatic, amine, alkyne, and alkyl protons.

The aromatic region is expected to show four distinct signals for the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-donating amino group, would likely appear as a singlet or a finely split triplet around δ 6.8-7.0 ppm. The proton at C4, para to the amino group, would be shifted upfield and appear as a triplet around δ 6.6-6.8 ppm. The protons at C5 and C6 would also have distinct shifts, influenced by both the amino and ethynyl (B1212043) groups.

The single proton of the terminal alkyne (H-C≡) is expected to produce a sharp singlet around δ 3.0-3.3 ppm. The proton on the nitrogen atom (N-H) would appear as a broad singlet, with a chemical shift that can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration.

The protons of the (S)-2-methylbutyl group would present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The two methylene (B1212753) protons (C1') adjacent to the nitrogen are diastereotopic and would likely appear as two separate multiplets or a doublet of doublets each, around δ 2.9-3.2 ppm. The methine proton (C2') would be a multiplet further upfield, while the ethyl group attached to this chiral center would show a complex multiplet for the methylene protons (C3') and a triplet for the terminal methyl group (C4'). The other methyl group (C2'-Me) would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Ethynyl-N-(2-methylbutyl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C2, C4, C5, C6) | 6.6 - 7.2 | Multiplets (m) |

| Amine N-H | 3.5 - 4.5 | Broad Singlet (br s) |

| Alkyne ≡C-H | 3.0 - 3.3 | Singlet (s) |

| N-CH₂ | 2.9 - 3.2 | Multiplet (m) |

| CH (2-methylbutyl) | 1.6 - 1.8 | Multiplet (m) |

| CH₂ (2-methylbutyl) | 1.3 - 1.5 | Multiplet (m) |

| CH₃ (doublet) | 0.9 - 1.1 | Doublet (d) |

| CH₃ (triplet) | 0.8 - 1.0 | Triplet (t) |

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a proton-decoupled spectrum, each carbon signal appears as a singlet. The aromatic region would display six distinct signals: four for the protonated carbons (CH) and two for the quaternary carbons (C-N and C-C≡). The carbon attached to the nitrogen (C1) would be the most downfield of the aromatic carbons (around δ 148 ppm), while the carbon bearing the ethynyl group (C3) would be around δ 123 ppm.

The two sp-hybridized carbons of the alkyne group are expected to have characteristic shifts between δ 80 and 90 ppm. The carbons of the 2-methylbutyl side chain would appear in the aliphatic region of the spectrum (δ 10-55 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethynyl-N-(2-methylbutyl)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (C-N) | 147 - 150 |

| Aromatic C3 (C-C≡) | 122 - 125 |

| Aromatic CH (C2, C4, C5, C6) | 113 - 130 |

| Alkyne C≡C | 85 - 90 |

| Alkyne C≡C-H | 80 - 84 |

| N-CH₂ | 50 - 55 |

| CH (2-methylbutyl) | 33 - 37 |

| CH₂ (2-methylbutyl) | 25 - 29 |

| CH₃ (on C2') | 16 - 20 |

| CH₃ (terminal) | 10 - 14 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include those between adjacent aromatic protons, and within the 2-methylbutyl group, for instance, between the N-CH₂ protons and the C2'-H proton, and between the C2'-H and the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each CH, CH₂, and CH₃ group in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons and piecing the molecular fragments together. For example, the alkyne proton (≡C-H) would show a correlation to the aromatic C3 carbon, confirming the position of the ethynyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR provides the detailed carbon-hydrogen framework, IR and UV-Vis spectroscopy offer valuable information about the functional groups present and the electronic properties of the molecule.

Vibrational Analysis of Functional Groups

The IR spectrum reveals the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. For 3-ethynyl-N-(2-methylbutyl)aniline, several key absorption bands would be expected.

A sharp, medium-intensity band around 3300 cm⁻¹ would correspond to the stretching vibration of the terminal alkyne C-H bond (≡C-H). The C≡C triple bond stretch would appear as a weak but sharp absorption around 2100-2150 cm⁻¹. The N-H stretch of the secondary amine is expected as a single, medium-intensity peak in the range of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylbutyl group would appear just below 3000 cm⁻¹. The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region. chemicalbook.com

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3350 - 3450 | Medium |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Medium, Sharp |

| Alkyne | C≡C stretch | 2100 - 2150 | Weak, Sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium-Strong |

| Aromatic Amine | C-N stretch | 1250 - 1335 | Strong |

Electronic Absorption and Emission Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 3-ethynyl-N-(2-methylbutyl)aniline is expected to be dominated by the π → π* transitions of the aniline (B41778) chromophore. Aniline itself typically shows a strong primary absorption band (the benzenoid B-band) around 230-240 nm and a weaker secondary band (the benzenoid E-band) around 280-290 nm, the latter being due to the n → π* transition involving the nitrogen lone pair and the aromatic π-system. science-softcon.de

The presence of the ethynyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima compared to aniline. The extended conjugation allows for lower energy electronic transitions. Therefore, the primary absorption band might shift to ~240-250 nm, and the secondary band could shift to ~290-300 nm. The intensity of these bands would also be affected by the substitution pattern. Information on the emission properties would require fluorescence spectroscopy, which would likely show emission at a longer wavelength than the absorption maximum, consistent with Stokes shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the analysis of 3-ethynyl-N-(2-methylbutyl)aniline, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule.

The molecular ion ([M]+•) peak would confirm the compound's molecular weight. The fragmentation of N-alkylanilines is often dictated by the stability of the resulting carbocations and radical species. For 3-ethynyl-N-(2-methylbutyl)aniline, a key fragmentation process is α-cleavage at the C-C bond adjacent to the nitrogen atom within the 2-methylbutyl group. libretexts.orglibretexts.org This process is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org

Another significant fragmentation would involve the loss of an ethyl radical from the 2-methylbutyl side chain, leading to a stable secondary carbocation. The presence of the ethynyl group on the aniline ring also influences the fragmentation, potentially leading to rearrangements and characteristic losses. The fragmentation of the aromatic portion can occur, for instance, through the loss of HCN from the aniline ring, a known fragmentation pathway for anilines. miamioh.edu

Expected Fragmentation Data for 3-ethynyl-N-(2-methylbutyl)aniline:

| m/z Value (Hypothetical) | Proposed Fragment Ion | Fragmentation Pathway |

| 201 | [C14H19N]+• | Molecular Ion (M+•) |

| 172 | [M - C2H5]+ | Loss of an ethyl radical from the 2-methylbutyl group |

| 144 | [M - C4H9]+ | α-cleavage, loss of the isobutyl radical |

| 130 | [C9H8N]+ | Cleavage of the N-alkyl bond |

| 115 | [C8H5N]+• | Fragmentation of the aniline ring |

This table presents hypothetical data based on established fragmentation principles for similar compounds.

X-ray Diffraction Analysis for Solid-State Molecular Structures and Conformations

The analysis would precisely determine the geometry of the aniline ring, which is expected to be largely planar. It would also detail the bond lengths of the ethynyl group's carbon-carbon triple bond and its connection to the aromatic ring. A critical aspect of the analysis would be the determination of the conformation of the chiral N-(2-methylbutyl) substituent. The torsion angles around the N-C bond and the C-C bonds of the alkyl chain would define its spatial orientation relative to the aniline ring.

Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding (if present) or π-π stacking interactions between the aromatic rings of adjacent molecules, would be elucidated. These interactions are crucial in understanding the solid-state packing and physical properties of the compound.

Hypothetical Crystallographic Data for 3-ethynyl-N-(2-methylbutyl)aniline:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| C-C (aromatic) bond lengths | ~1.39 Å |

| C≡C (ethynyl) bond length | ~1.20 Å |

| C-N bond length | ~1.43 Å |

| Conformation of 2-methylbutyl group | Defined by torsion angles |

| Intermolecular Interactions | Potential for weak N-H···π or C-H···π interactions |

This table contains expected values based on known data for similar organic molecules and serves an illustrative purpose.

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. arxiv.org It measures the differential absorption of left and right circularly polarized light. mdpi.com Since 3-ethynyl-N-(2-methylbutyl)aniline possesses a chiral center at the 2-position of the butyl group, its enantiomers will interact differently with circularly polarized light, giving rise to a characteristic CD spectrum.

The synthesis of enantiomerically pure or enriched samples of (R)- and (S)-3-ethynyl-N-(2-methylbutyl)aniline would be a prerequisite for CD analysis. The resulting CD spectra would be mirror images of each other. The sign of the Cotton effects (positive or negative peaks) in the CD spectrum could be correlated with the absolute configuration (R or S) of the chiral center, often aided by theoretical calculations.

The chromophores in the molecule, namely the substituted aniline ring and the ethynyl group, would give rise to electronic transitions in the UV-Vis region. The chiral perturbation from the 2-methylbutyl group would induce CD signals for these transitions. The analysis of these signals provides insight into the stereochemical environment of the chromophores. mdpi.com This technique is particularly valuable for confirming the enantiomeric purity and assigning the absolute configuration of chiral derivatives. utexas.edu

Expected Circular Dichroism Data for Enantiomers of 3-ethynyl-N-(2-methylbutyl)aniline:

| Enantiomer | Expected Wavelength of Maxima (nm) | Expected Sign of Cotton Effect |

| (R)-3-ethynyl-N-(2-methylbutyl)aniline | ~250-280 | Positive |

| (S)-3-ethynyl-N-(2-methylbutyl)aniline | ~250-280 | Negative |

| (R)-3-ethynyl-N-(2-methylbutyl)aniline | ~220-240 | Negative |

| (S)-3-ethynyl-N-(2-methylbutyl)aniline | ~220-240 | Positive |

This table is illustrative and shows the expected mirror-image relationship between the CD spectra of the two enantiomers. The exact wavelengths and signs would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 3 Ethynyl N 2 Methylbutyl Aniline

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the properties of aniline (B41778) derivatives. scispace.comresearchgate.netelsevierpure.com Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model the geometric and electronic properties of such molecules. scispace.comresearchgate.netglobalresearchonline.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-ethynyl-N-(2-methylbutyl)aniline, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. researchgate.net

The presence of the flexible N-(2-methylbutyl) group introduces conformational complexity. Rotation around the C-N bond and the single bonds within the alkyl chain leads to various possible conformers. A thorough conformational analysis would involve scanning the potential energy surface to identify all low-energy structures. scispace.comresearchgate.net The global minimum, representing the most stable conformer, is then used for subsequent calculations. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net For similar aniline derivatives, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental values derived from techniques like X-ray crystallography. scispace.com

Table 1: Representative Theoretical Bond Lengths and Angles for the Optimized Geometry of an Aniline Derivative.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C≡C) | Ethynyl (B1212043) C-C bond length | ~1.21 Å |

| r(C-N) | Aniline Ring C to Amine N bond length | ~1.40 Å |

| r(N-C) | Amine N to Butyl C bond length | ~1.46 Å |

| ∠(C-N-C) | Angle around the amine nitrogen | ~118° |

| τ(C-C-N-C) | Dihedral angle of the N-butyl group relative to the ring | Variable (conformer dependent) |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sphinxsai.com A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher chemical reactivity. ajchem-a.com

For 3-ethynyl-N-(2-methylbutyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which acts as an electron donor. The LUMO is likely distributed over the π-antibonding system of the benzene (B151609) ring and the ethynyl group, which can act as an electron acceptor. The interaction between the amine's lone pair electrons and the ring's π-system influences these orbital energies. researchgate.net DFT calculations provide quantitative values for these energies and the resulting gap, which are fundamental for understanding charge transfer within the molecule. sphinxsai.comrasayanjournal.co.in

Table 2: Calculated Frontier Molecular Orbital Energies.

| Parameter | Typical Calculated Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.5 to -6.0 eV | Correlates with ionization potential; electron-donating ability |

| E(LUMO) | -1.0 to -1.5 eV | Correlates with electron affinity; electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and electronic transition energy |

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption spectra. researchgate.net The calculation yields the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For a molecule like 3-ethynyl-N-(2-methylbutyl)aniline, the primary absorptions in the UV-Vis region are expected to arise from π → π* transitions within the aromatic system. researchgate.net The specific solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM), which can reveal shifts in absorption maxima due to solvent polarity. ajchem-a.com

Table 3: Representative TD-DFT Calculated UV-Vis Absorption Data.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| S1 | ~310 nm | ~0.15 | HOMO → LUMO |

| S2 | ~275 nm | ~0.30 | HOMO-1 → LUMO |

| S3 | ~240 nm | ~0.08 | HOMO → LUMO+1 |

Calculating the vibrational frequencies of a molecule serves two main purposes: it confirms that the optimized geometry is a true minimum, and it allows for the simulation of infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. sphinxsai.com This analysis allows for the unambiguous assignment of key functional group vibrations, such as the N-H stretch, the C≡C stretch of the ethynyl group, and various aromatic ring modes. researchgate.netresearchgate.net

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments.

| Vibrational Mode | Typical Scaled Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3450 | Amine N-H stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2870-2960 | Alkyl C-H stretching |

| ν(C≡C) | ~2110 | Ethynyl C≡C stretching |

| δ(N-H) | ~1610 | Amine N-H scissoring/bending |

| ν(C-N) | ~1300 | Aromatic C-N stretching |

Computational Studies on Reactivity and Reaction Mechanisms

DFT calculations can go beyond static properties to explore the chemical reactivity of 3-ethynyl-N-(2-methylbutyl)aniline. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps use a color scale to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. For this molecule, the nitrogen atom and the ethynyl group's π-system would be electron-rich regions, while the amine hydrogen would be electron-poor.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. nih.gov For instance, o-alkynylanilines are known precursors for the synthesis of indoles via cyclization reactions. researchgate.net Computational studies can model the entire reaction pathway, including the structures of transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism and reaction conditions needed to achieve a desired product, providing invaluable guidance for synthetic chemists. nih.gov

Transition State Characterization

The study of reaction mechanisms is a cornerstone of computational chemistry, with the characterization of transition states being of paramount importance. For 3-ethynyl-N-(2-methylbutyl)aniline, a molecule possessing both a nucleophilic secondary amine and a reactive ethynyl group, several types of reactions could be computationally investigated. For instance, in a potential cyclization reaction, density functional theory (DFT) calculations would be employed to locate the transition state structure. This involves optimizing the geometry of the molecule as it transforms from reactant to product, identifying the highest point on the potential energy surface.

Key parameters that would be determined for the transition state include its energy, vibrational frequencies (where a single imaginary frequency confirms a true transition state), and the geometry, including bond lengths and angles of the atoms involved in the reaction coordinate. This information is critical for understanding the feasibility and kinetics of a proposed reaction pathway.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. For 3-ethynyl-N-(2-methylbutyl)aniline, these descriptors would help in predicting its behavior in various chemical environments.

Global Reactivity Descriptors:

| Descriptor | Conceptual Meaning | Potential Significance for 3-ethynyl-N-(2-methylbutyl)aniline |

| Chemical Potential (μ) | The escaping tendency of an electron from an equilibrium system. | Indicates the molecule's general reactivity; a higher value suggests greater reactivity. |

| Hardness (η) | The resistance to change in electron distribution. | A lower hardness value would imply higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile. The ethynyl group could contribute significantly to this. |

Local Reactivity Descriptors:

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For 3-ethynyl-N-(2-methylbutyl)aniline, one would expect the nitrogen atom of the amine to be a primary site for electrophilic attack, while the terminal carbon of the ethynyl group could be susceptible to nucleophilic attack. The aromatic ring would also exhibit sites of varying reactivity. These predictions are invaluable for designing targeted chemical modifications.

Modeling of Non-Covalent Interactions and Supramolecular Assemblies

The N-H group of the secondary amine and the π-system of the ethynyl group and the aromatic ring in 3-ethynyl-N-(2-methylbutyl)aniline are all capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of supramolecular assemblies and can significantly influence the material properties of the compound.

Computational modeling, using methods like DFT with dispersion corrections (DFT-D) or Møller-Plesset perturbation theory (MP2), can be used to study the geometry and energetics of dimers and larger clusters of 3-ethynyl-N-(2-methylbutyl)aniline. By analyzing the interaction energies and the specific contacts between molecules, researchers can predict how the compound might self-assemble in the solid state or in solution. This understanding is crucial for applications in materials science and crystal engineering.

Computational Design of Novel Derivatives with Tailored Properties

A significant advantage of computational chemistry is the ability to design and screen novel molecules in silico before undertaking their synthesis. Starting with the 3-ethynyl-N-(2-methylbutyl)aniline scaffold, new derivatives can be designed by introducing various functional groups at different positions on the aromatic ring or by modifying the alkyl chain.

For example, the introduction of electron-withdrawing or electron-donating groups on the aniline ring would be expected to modulate the electronic properties of the molecule. Computational methods can predict how these modifications would affect key properties such as the HOMO-LUMO gap (related to electronic excitation and color), dipole moment, and polarizability. This allows for the rational design of derivatives with tailored optical, electronic, or binding properties for specific applications.

Advanced Applications and Material Science Prospects of 3 Ethynyl N 2 Methylbutyl Aniline

Function as a Synthetic Building Block for Complex Molecules

The molecular architecture of 3-ethynyl-N-(2-methylbutyl)aniline makes it a valuable precursor in the synthesis of more elaborate chemical structures. The presence of the ethynyl (B1212043) group, a highly versatile functional group in organic chemistry, alongside the nucleophilic secondary amine, allows for a variety of chemical transformations.

Construction of Bioactive Scaffolds and Chemical Probes

The development of novel bioactive scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. Pyrroles, for instance, are recognized as important biologically active scaffolds present in many natural and synthetic compounds. rsc.org The ethynyl and aniline (B41778) functionalities within 3-ethynyl-N-(2-methylbutyl)aniline can be utilized to construct such heterocyclic systems. While direct studies on this specific compound are not prevalent, the synthesis of decorated indoles from N-allyl-2-(aryl/alkyl ethynyl)anilines demonstrates a relevant synthetic strategy. researchgate.net This suggests that 3-ethynyl-N-(2-methylbutyl)aniline could similarly serve as a key intermediate in the synthesis of complex nitrogen-containing heterocycles with potential biological activity.

Furthermore, the structure is suitable for the creation of chemical probes, which are essential tools for studying biological processes. oakwoodchemical.com The ethynyl group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for linking molecules together. nih.gov This allows for the modular attachment of 3-ethynyl-N-(2-methylbutyl)aniline to other molecules of interest, such as fluorophores, affinity tags, or bioactive moieties, to create sophisticated probes for biological investigation.

Precursor for Advanced Organic Intermediates

The reactivity of the ethynyl group and the aniline nitrogen makes 3-ethynyl-N-(2-methylbutyl)aniline a valuable precursor for a range of advanced organic intermediates. For example, the synthesis of (3-ethynyl-phenyl)-methyl-amine has been demonstrated from 3-ethynylaniline (B136080), showcasing a pathway for N-alkylation. researchgate.net This highlights the potential to use 3-ethynyl-N-(2-methylbutyl)aniline in similar transformations.

The ethynyl group can undergo a variety of reactions, including Sonogashira coupling, cycloadditions, and hydrosilylation, to introduce further complexity and functionality. For instance, the related compound 3-[2-(trimethylsilyl)ethynyl]aniline is a known intermediate, where the trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other parts of the molecule. nih.govnih.gov This suggests that silylated derivatives of 3-ethynyl-N-(2-methylbutyl)aniline could be synthesized and employed in a stepwise fashion to build intricate molecular frameworks.

Development in Optoelectronic and Photonic Materials

Organic materials with tailored electronic and optical properties are in high demand for applications in optoelectronics and photonics. The conjugated π-system of the ethynyl-substituted aniline core in 3-ethynyl-N-(2-methylbutyl)aniline suggests its potential utility in this domain.

Exploration of Nonlinear Optical (NLO) Responses

Third-order nonlinear optical (NLO) materials are crucial for applications such as optical switching and data processing. researchgate.net Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. bldpharm.com Research on benzene (B151609) derivatives with ethynyl groups has shown that the introduction of electron-withdrawing or electron-donating groups can modulate the NLO properties. researchgate.net The N-(2-methylbutyl)aniline moiety in the target compound can act as an electron-donating group, potentially leading to interesting third-order NLO effects. The synthesis of highly conjugated systems through reactions of the ethynyl group could further enhance these properties.

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Systems

The core structure of 3-ethynyl-N-(2-methylbutyl)aniline is a building block that could be incorporated into larger molecules designed for use in organic light-emitting diodes (OLEDs) and fluorescent systems. For example, polymers derived from N-oxiranylmethylcarbazole, which also feature aromatic amine structures, have been used in LED fabrication. researchgate.net By functionalizing the ethynyl group of 3-ethynyl-N-(2-methylbutyl)aniline with other aromatic or heterocyclic systems, it is conceivable to create novel materials with desirable photoluminescent properties for OLED applications.

Potential in Catalysis and Ligand Chemistry

The nitrogen atom and the ethynyl group in 3-ethynyl-N-(2-methylbutyl)aniline present opportunities for its use in the development of novel ligands for catalysis. The synthesis of phosphino (B1201336) hydrazones, a class of nitrogen-containing phosphine (B1218219) ligands, highlights the versatility of amine functionalities in ligand design. researchgate.net The aniline nitrogen in 3-ethynyl-N-(2-methylbutyl)aniline could be incorporated into pincer-type or other multidentate ligand scaffolds.

Design of Metal-Organic Frameworks (MOFs)

The unique structure of 3-ethynyl-N-(2-methylbutyl)aniline, which features a terminal ethynyl group and a coordinating aniline nitrogen, makes it a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The ethynyl group offers a rigid and linear coordinating vector, which can be crucial in controlling the topology and porosity of the resulting framework.

The design of MOFs using slim, ethynyl-based ligands has been shown to favor the formation of interpenetrated structures. researchgate.net This interpenetration can enhance the stability of the framework and, in some cases, lead to improved gas adsorption capacity and selectivity due to the creation of confined pore environments. researchgate.net The N-(2-methylbutyl)aniline portion of the molecule can act as a secondary binding site or as a modulator of the framework's properties, influencing its hydrophobicity and interactions with guest molecules.

Table 1: Potential Properties of MOFs Derived from 3-Ethynyl-N-(2-methylbutyl)aniline

| Property | Potential Characteristic | Rationale |

| Topology | Interpenetrated frameworks (e.g., lvt) | The slim, linear nature of the ethynyl group promotes interpenetration. researchgate.net |

| Porosity | Tunable, with confined pores | Interpenetration and the nature of the metal node can control pore size. researchgate.net |

| Stability | Enhanced framework stability | Interpenetration often leads to more robust structures. researchgate.net |

| Functionality | Hydrophobic pore environment | The N-(2-methylbutyl) group can impart hydrophobicity. |

| Selectivity | Selective gas adsorption | Confined pores and functional groups can lead to selective uptake of gases. researchgate.net |

Ligand for Transition Metal Catalysis

The aniline moiety in 3-ethynyl-N-(2-methylbutyl)aniline makes it a viable ligand for coordinating with transition metals, opening up possibilities for its use in catalysis. Aniline derivatives are known to form stable complexes with various transition metals, including palladium and nickel, which are active in a wide range of catalytic transformations. e3s-conferences.orgresearchgate.net

The presence of the ethynyl group offers several advantages. It can participate in catalytic cycles, for instance, through oxidative addition or migratory insertion reactions. Furthermore, the rigidity of the ethynyl group can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity. The chiral 2-methylbutyl group introduces an element of asymmetry close to the coordinating nitrogen atom, which could be exploited in asymmetric catalysis.

Research on related N-allyl-2-ethynylaniline derivatives has shown their utility in palladium-catalyzed annulation reactions to form substituted indoles. researchgate.net This suggests that 3-ethynyl-N-(2-methylbutyl)aniline could serve as a ligand in similar or other cross-coupling and cyclization reactions.

Investigation into Antioxidation Mechanisms of Related Aniline Systems

Aniline and its derivatives are known to possess antioxidant properties, primarily due to the ability of the amino group to donate a hydrogen atom or an electron to scavenge free radicals. nih.govwikipedia.org The general mechanism involves the formation of a stabilized radical species, which can then undergo further reactions to terminate radical chains.

The oxidation of aniline can proceed through various pathways, leading to a range of products, including nitrobenzene (B124822) and benzoquinones. openaccessjournals.com The specific mechanism and products are highly dependent on the oxidizing agent and the reaction conditions. openaccessjournals.com In the context of antioxidation, the initial step is often the abstraction of a hydrogen atom from the N-H bond, forming an aminyl radical. This radical is stabilized by resonance with the aromatic ring.

The N-alkylation in 3-ethynyl-N-(2-methylbutyl)aniline would influence its antioxidant activity compared to unsubstituted aniline. The presence of the electron-donating alkyl group could enhance the electron-donating capacity of the nitrogen atom, potentially increasing its radical scavenging ability. However, steric hindrance from the bulky 2-methylbutyl group might also play a role in the kinetics of the antioxidant process. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are often used to study the degradation and oxidation mechanisms of aniline derivatives in detail. nih.gov

Emerging Research Areas in Material Science for 3-Ethynyl-N-(2-methylbutyl)aniline Derivatives

The versatile chemical structure of 3-ethynyl-N-(2-methylbutyl)aniline opens up several emerging research avenues for its derivatives in material science.

One promising area is the development of advanced polymers. The terminal ethynyl group can be readily polymerized through various methods, such as Glaser coupling or metathesis polymerization, to yield conjugated polymers. The aniline backbone and the N-alkyl substituent would impart specific electronic and physical properties to these polymers, making them potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, derivatives of 3-ethynyl-N-(2-methylbutyl)aniline could be explored as building blocks for the synthesis of functional dyes and pigments. The combination of the chromophoric aniline-ethynyl system with the solubilizing alkyl group could lead to new colorants with tailored absorption spectra and improved processability. openaccessjournals.com

Another area of interest lies in the development of novel corrosion inhibitors. Aniline derivatives have been shown to be effective corrosion inhibitors for various metals, and the specific structure of this compound could offer enhanced performance due to its potential to form a protective film on metal surfaces. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 3-Ethynyl-N-(2-methylbutyl)aniline

Research specifically focused on 3-ethynyl-N-(2-methylbutyl)aniline is not extensively documented in publicly available literature. However, by examining the chemistry of its core functional groups—the ethynylaniline moiety and the N-(2-methylbutyl) substituent—we can infer its likely characteristics and contributions to the field. The primary significance of this compound lies in its potential as a versatile building block in organic synthesis. The ethynyl (B1212043) group serves as a reactive handle for a variety of coupling reactions, such as the Sonogashira, and cycloaddition reactions, allowing for the construction of more complex molecular architectures. The aniline (B41778) nitrogen, substituted with a chiral 2-methylbutyl group, introduces asymmetry, which is of particular interest in the synthesis of stereochemically defined molecules and polymers.

The synthesis of related N-alkylated ethynylanilines has been reported through methods such as the palladium-catalyzed amination of haloarenes followed by ethynylation, or the alkylation of a pre-existing ethynylaniline. researchgate.net These established synthetic routes provide a foundation for the preparation of 3-ethynyl-N-(2-methylbutyl)aniline. The presence of the ethynyl group also makes it a candidate for polymerization, potentially leading to novel conductive or photoactive polymers with unique solubility and morphological properties imparted by the bulky, chiral alkyl group. rsc.org

Challenges and Opportunities in the Synthesis and Application of Ethynylaniline Derivatives

The synthesis and application of ethynylaniline derivatives, including 3-ethynyl-N-(2-methylbutyl)aniline, present both challenges and significant opportunities.

Challenges:

Regioselectivity: The synthesis of meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.org Achieving high yields of the desired 3-ethynyl isomer requires carefully controlled reaction conditions and potentially the use of directing groups.

Catalyst and Reagent Sensitivity: Palladium and copper catalysts, commonly used in the synthesis of ethynylanilines, can be sensitive to air, moisture, and impurities. acs.org Furthermore, the synthesis of some indole (B1671886) derivatives from 2-ethynylanilines can be hindered by the use of alkaline-sensitive substrates. acs.org

Scale-up: Transitioning from laboratory-scale synthesis to industrial production can be difficult, often requiring the development of more robust and cost-effective catalytic systems. acs.org

Opportunities:

Diverse Functionalization: The ethynyl group is a gateway to a vast array of chemical transformations, including "click" chemistry, providing a powerful tool for the creation of diverse molecular libraries for drug discovery and materials science. nih.gov

Novel Polymer Architectures: The polymerization of ethynylaniline monomers can lead to the development of new classes of polyanilines with tailored electronic and physical properties. The substituent on the nitrogen atom can significantly influence the polymer's solubility, processability, and final morphology. rsc.org

Medicinal Chemistry Scaffolds: The aniline and ethynyl moieties are present in numerous biologically active compounds. echemi.comresearchgate.net Ethynylaniline derivatives are valuable intermediates for the synthesis of heterocycles like indoles and quinolines, which are core structures in many pharmaceuticals. acs.orgnih.gov The introduction of a chiral center, as in 3-ethynyl-N-(2-methylbutyl)aniline, offers the potential for developing enantiomerically pure drugs.

Prospective Research Avenues for 3-Ethynyl-N-(2-methylbutyl)aniline

Given the limited specific research on 3-ethynyl-N-(2-methylbutyl)aniline, several promising avenues for future investigation exist:

Detailed Synthetic Exploration: A systematic study to optimize the synthesis of 3-ethynyl-N-(2-methylbutyl)aniline would be valuable. This could involve comparing different catalytic systems for the N-alkylation and ethynylation steps to improve yield and reduce costs.

Polymerization Studies: Investigating the polymerization of 3-ethynyl-N-(2-methylbutyl)aniline could lead to new materials. Research should focus on characterizing the resulting polymers' electronic conductivity, optical properties, and chiroptical behavior. The influence of the chiral 2-methylbutyl group on the polymer's helical structure would be a particularly interesting area of study.

Development of Novel Heterocyclic Systems: The use of 3-ethynyl-N-(2-methylbutyl)aniline as a precursor for the synthesis of novel, chiral heterocyclic compounds, such as indoles, quinolines, and other fused ring systems, warrants exploration. researchgate.netmdpi.com These new compounds could then be screened for biological activity.

Applications in Asymmetric Catalysis: The chiral nature of the molecule suggests its potential use as a ligand in asymmetric catalysis. Synthesizing metal complexes incorporating 3-ethynyl-N-(2-methylbutyl)aniline and evaluating their performance in stereoselective transformations is a compelling research direction.

Broader Impact on Fundamental Organic Chemistry and Advanced Materials Science

The study of molecules like 3-ethynyl-N-(2-methylbutyl)aniline contributes to the broader fields of organic chemistry and materials science in several ways.

In fundamental organic chemistry , research into the synthesis and reactivity of substituted ethynylanilines pushes the boundaries of reaction methodology. beilstein-journals.org It encourages the development of more efficient and selective catalysts for C-N and C-C bond formation, which are cornerstone reactions in organic synthesis. researchgate.net The exploration of the reactivity of the ethynyl group in complex molecular settings deepens our understanding of fundamental reaction mechanisms. nih.gov

In advanced materials science , ethynylaniline derivatives are key components in the design of novel functional materials. The ability to precisely tune the electronic properties and molecular architecture through substitution on the aniline ring allows for the creation of bespoke organic semiconductors, sensors, and light-emitting diodes. rsc.orgnih.gov The incorporation of chirality, as with the 2-methylbutyl group, opens the door to materials with unique chiroptical properties, which are of interest for applications in spintronics and nonlinear optics. The development of soluble and processable conductive polymers from such monomers is a significant step towards the practical application of plastic electronics.

Q & A

Q. What synthetic methodologies are effective for producing 3-ethynyl-N-(2-methylbutyl)aniline, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Sonogashira coupling to introduce the ethynyl group. For example, coupling 3-iodoaniline derivatives with terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI) in inert solvents like THF or DMF at 60–80°C . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to alkyne) and catalyst loading (5–10 mol%) improves yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity ≥95%. Reaction progress should be monitored by TLC and confirmed via NMR .

Q. How can spectroscopic techniques validate the structural integrity of 3-ethynyl-N-(2-methylbutyl)aniline?

- Methodological Answer :

- ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the 2-methylbutyl substituent shows characteristic methyl (δ 0.8–1.0 ppm) and methylene (δ 1.2–1.6 ppm) signals. Aromatic protons in the aniline ring resonate between δ 6.5–7.5 ppm .

- IR : The ethynyl C≡C stretch appears at ~2100 cm⁻¹, and the N-H stretch (aniline) at ~3400 cm⁻¹.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₃H₁₅N, expected m/z = 185.1204 .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in catalytic cross-coupling reactions involving 3-ethynyl-N-(2-methylbutyl)aniline?

- Methodological Answer : The ethynyl group participates in palladium-catalyzed couplings (e.g., Sonogashira) via oxidative addition of aryl halides to Pd⁰, followed by transmetallation with copper acetylides. Density Functional Theory (DFT) simulations can model transition states to identify steric effects from the 2-methylbutyl group, which may hinder regioselectivity. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers for bond formation .

Q. How do bacterial degradation pathways inform the environmental fate of 3-ethynyl-N-(2-methylbutyl)aniline?

- Methodological Answer : Aniline-degrading bacteria (e.g., Pseudomonas spp.) metabolize aromatic amines via dioxygenase enzymes, converting them to catechol intermediates before ring cleavage (Figure 1, ). For 3-ethynyl-N-(2-methylbutyl)aniline, gas chromatography-mass spectrometry (GC-MS) can track metabolites like ethynyl-substituted catechols. Aerobic biodegradation assays (OECD 301F) under controlled pH (6.5–7.5) and temperature (25–30°C) quantify degradation rates. Comparative studies with N-alkyl anilines reveal steric hindrance from the 2-methylbutyl group slows enzymatic activity .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation of 3-ethynyl-N-(2-methylbutyl)aniline?

- Methodological Answer : A three-factor Box-Behnken design (catalyst load: 0.5–2.0 g/L, pH: 4–10, UV intensity: 10–30 mW/cm²) evaluates MnFe₂O₄/Zn₂SiO₄ nanocomposite efficiency. Response surface methodology (RSM) models degradation kinetics, with HPLC monitoring residual compound levels. Optimal conditions (e.g., pH 7, 1.5 g/L catalyst) maximize hydroxyl radical (•OH) generation, confirmed via terephthalic acid fluorescence probing .

Q. How can computational models predict the pharmacokinetic behavior of 3-ethynyl-N-(2-methylbutyl)aniline?